molecular formula C21H22N4O2S B2741309 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide CAS No. 899368-66-2

2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide

Cat. No. B2741309
CAS RN: 899368-66-2
M. Wt: 394.49
InChI Key: CLPGGVRZTAWSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Core Structure : The compound contains a dihydro-2H-pyran ring system, which is a saturated six-membered heterocycle with two double bonds reduced to single bonds . This dihydropyran moiety is fused to a 1,4-ethano-1,5-naphthyridine ring, forming an intriguing bicyclic structure.


Molecular Structure Analysis

The molecular formula of the compound is C~19~H~18~N~4~O~2~S , and its molecular weight is approximately 366.43 g/mol . The 3D structure would exhibit the fused ring system, with the cyano, ethoxy, and sulfanyl groups positioned as described earlier.

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis of complex naphthyridine derivatives involves intricate reactions that yield compounds with potential biological activities. For instance, the reaction of certain nitrile compounds with sulfuric acid leads to trisubstituted naphthylamines, which are structurally related to the compound . These synthetic pathways provide insights into the formation of naphthyridine derivatives, which are significant for developing pharmacologically active molecules (丈夫 西山 & 弘和 亀岡, 1990).

Co-crystal Formation

Co-crystal formation with quinoline derivatives, including those with amide bonds, highlights the compound's utility in studying molecular interactions and designing materials with desired physical properties. Such investigations are crucial for developing advanced materials with specific applications in various fields, including pharmaceuticals (A. Karmakar, D. Kalita, & J. Baruah, 2009).

Pharmacological Potential

Research into hexahydro-1,6-naphthyridines reveals their potential as acetylcholinesterase inhibitors, with specific compounds showing significant inhibitory activity. This pharmacological property is critical for developing treatments for diseases such as Alzheimer's, showcasing the chemical's relevance in medicinal chemistry and drug design (A. Almansour et al., 2015).

Antitumor and Antimicrobial Activities

The structural flexibility of naphthyridine derivatives allows for the synthesis of compounds with antitumor and antimicrobial activities. Such research is vital for the discovery and development of new therapeutic agents against various cancers and microbial infections, demonstrating the compound's potential in contributing to global health challenges (M. Albratty, K. El-Sharkawy, & Shamsher Alam, 2017).

properties

IUPAC Name

2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-2-27-17-5-3-4-16(11-17)23-19(26)13-28-21-15(12-22)10-18-20(24-21)14-6-8-25(18)9-7-14/h3-5,10-11,14H,2,6-9,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPGGVRZTAWSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C=C2C#N)N4CCC3CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.